molecular formula C3H7N3O B13589743 2-Azidopropan-1-ol CAS No. 88150-76-9

2-Azidopropan-1-ol

Cat. No.: B13589743
CAS No.: 88150-76-9
M. Wt: 101.11 g/mol
InChI Key: RIVUDQMCBGGPRV-UHFFFAOYSA-N
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Description

2-Azidopropan-1-ol is a versatile organic compound of significant interest in synthetic and medicinal chemistry. It is characterized by its molecular formula (C3H7N3O) and a molecular weight of 101.11 g/mol . This molecule possesses two key functional groups: an azide (-N3) and a primary alcohol (-OH), which make it a valuable bifunctional building block or linker. The azide group is particularly useful in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of "click chemistry," which is highly reliable and used for constructing complex molecules . This property makes this compound highly useful for bioconjugation, materials science, and chemical biology research, facilitating the attachment of molecules such as fluorescent dyes, drugs, or polymers. Furthermore, the presence of the hydroxyl group allows for further synthetic modification, enabling etherification, esterification, or oxidation to the corresponding aldehyde. The compound is offered in a chiral, (S)-enantiomeric form ([α]D = -33.0° (c 1.0, CHCl3)), which is critical for synthesizing enantiomerically pure compounds, such as those used in the development of pharmaceuticals and catalysts . Researchers can leverage this chiral pool synthon to introduce azide functionality while maintaining stereochemical integrity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions, as organic azides can be thermally unstable and should be treated as potential explosives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88150-76-9

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

IUPAC Name

2-azidopropan-1-ol

InChI

InChI=1S/C3H7N3O/c1-3(2-7)5-6-4/h3,7H,2H2,1H3

InChI Key

RIVUDQMCBGGPRV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Azidopropan 1 Ol and Its Derivatives

Classical Synthetic Routes to 2-Azidopropan-1-ol

Traditional methods for synthesizing this compound primarily rely on well-established reactions such as nucleophilic substitution on halogenated precursors and diazotransfer methodologies.

Nucleophilic Substitution Approaches from Halogenated Precursors

A common and straightforward method for the synthesis of azido (B1232118) alcohols involves the nucleophilic substitution of a halogen atom by an azide (B81097) ion. This approach typically utilizes readily available halohydrins as starting materials. For instance, the reaction of 1-chloro-3-azido-propan-2-ol with various reagents is a known route to derivatives. derpharmachemica.com Similarly, 3-azidopropan-1-ol (B1278768) can be synthesized from 3-bromo-1-propanol (B121458) and sodium azide in an acetone/water mixture. rsc.org The reaction of 1,6-dibromohexane (B150918) with sodium azide in a polar aprotic solvent is another example of this type of nucleophilic substitution to form a diazide compound. nanotheranosticlab.com

The ring-opening of epoxides with sodium azide is another effective nucleophilic substitution strategy. For example, propylene (B89431) oxide undergoes a ring-opening reaction with sodium azide in a polar protic solvent to yield 1-azidopropan-2-ol. nanotheranosticlab.com This method can be performed stereoselectively, as the ring-opening of enantiopure epoxides with sodium azide in hot water can produce enantiopure azido alcohols. nih.gov

PrecursorReagentProductReference
1-Chloro-3-azido-propan-2-olPyridine/DCM or TEA/Methanol (B129727)/THFAralkyl carbonate derivatives derpharmachemica.com
3-Bromo-1-propanolSodium azide3-Azidopropan-1-ol rsc.org
1,6-DibromohexaneSodium azide1,6-Diazidohexane nanotheranosticlab.com
Propylene oxideSodium azide1-Azidopropan-2-ol nanotheranosticlab.com
Enantiopure epoxidesSodium azideEnantiopure azido alcohols nih.gov

Diazotransfer Methodologies

Diazotransfer reactions provide an alternative route to azides from primary amines. These methods involve the transfer of a diazo group from a donor reagent to an amine. A notable example is the copper-catalyzed diazotransfer reaction. Racemic alaninol can be converted to this compound in a 75% yield using 1H-imidazole-1-sulfonyl azide as the diazotransfer reagent in the presence of a copper catalyst. rsc.org This methodology is also applicable to other amino alcohols, such as 2-amino-2-methylpropan-1-ol, which can be converted to 2-azido-2-methylpropanol. rsc.org Imidazole-1-sulfonyl azide hydrochloride is another effective and shelf-stable reagent for the conversion of primary amines to azides. organic-chemistry.org

Starting MaterialReagentProductYieldReference
Racemic alaninol1H-imidazole-1-sulfonyl azide, Copper catalystThis compound75% rsc.org
2-Amino-2-methylpropan-1-ol1H-imidazole-1-sulfonyl azide, Copper catalyst2-Azido-2-methylpropanol- rsc.org
Primary aminesImidazole-1-sulfonyl azide hydrochlorideAzides- organic-chemistry.org

Chemo-Enzymatic Synthesis Strategies for this compound Derivatives

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules. These strategies are particularly useful for the synthesis of derivatives of this compound. For example, a series of novel glycerol (B35011) oligomer derivatives have been synthesized using a chemo-enzymatic approach. mdpi.com This method demonstrates high chemo- and regioselectivity, allowing for the selective acylation of primary hydroxyl groups in the presence of secondary ones. mdpi.com

Another example involves a two-step chemo-enzymatic method for synthesizing oxygenated derivatives of propenylbenzenes. nih.gov This process includes a lipase-catalyzed epoxidation followed by epoxide hydrolysis to form diols, which are then oxidized by microorganisms to yield hydroxy ketones. nih.gov Halohydrin dehalogenases (HHDHs) are also employed in chemo-enzymatic cascades for the synthesis of chiral azidoalcohols. tudelft.nl These enzymes catalyze the regioselective ring-opening of epoxides with azide ions. tudelft.nlresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is crucial for applications where chirality is a key factor, such as in the development of pharmaceuticals. One effective method is the stereoselective ring-opening of enantiopure epoxides with sodium azide in hot water. nih.gov This approach allows for the production of non-racemic 1,2-azido alcohols, which are valuable precursors for a variety of chiral molecules. nih.gov

Another strategy involves the use of enantiopure starting materials in diazotransfer reactions. For instance, commercially available enantiopure (R)- or (S)-alaninol can be used to produce the corresponding enantiopure this compound. rsc.org Furthermore, chemo-enzymatic cascades utilizing a styrene (B11656) monooxygenase or a Shi epoxidation catalyst coupled with a halohydrin dehalogenase can produce chiral aliphatic azidoalcohols with high enantioselectivity. tudelft.nl The StyAB-HHDH cascade, in particular, has been shown to yield azidoalcohol products with excellent enantiomeric excess (99% ee). tudelft.nl

Derivatization Strategies During Synthesis

Derivatization of this compound and its analogues during the synthetic process allows for the introduction of various functional groups, expanding their utility. For example, the hydroxyl group of this compound can be nosylated to introduce a nosyl group. rsc.org The resulting azido alcohols can also undergo glycosylation. For instance, the glycosylation of 3-azidopropan-1-ol has been shown to yield the β-anomer with high stereoselectivity. nih.gov The azide group itself is a versatile handle for further modification, most notably through "click chemistry" reactions with alkynes to form stable triazole linkages. chemdad.com

In the context of polymer chemistry, chemo-enzymatic methods have been used to synthesize amphiphilic copolymers by grafting hydrophobic chains and hydrophilic dendrons onto a scaffold prepared by the enzymatic polymerization of poly[ethylene glycol bis(carboxymethyl) ether]diethylester and 2-azidopropan-1,3-diol. researchgate.net Additionally, the synthesis of ester and amide derivatives of β-lactam nuclei has been achieved using 3-azidopropan-1-ol, introducing an azide group that can be used for subsequent cycloaddition reactions. google.com

CompoundDerivatization ReactionFunctional Group IntroducedReference
This compoundNosylationNosyl group rsc.org
3-Azidopropan-1-olGlycosylationSugar moiety nih.gov
Azido-alcoholsClick ChemistryTriazole linkage chemdad.com
2-Azidopropan-1,3-diolEnzymatic PolymerizationPolymer scaffold researchgate.net
3-Azidopropan-1-olEsterificationEster linkage to β-lactam google.com

Reactivity and Reaction Mechanisms of 2 Azidopropan 1 Ol

Azide (B81097) Functional Group Reactivity in 2-Azidopropan-1-ol

The azide moiety is an energy-rich functional group known for its participation in cycloadditions, reductions, and decompositions to form highly reactive nitrene intermediates.

The azide group in this compound can act as a 1,3-dipole, readily reacting with dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. smolecule.com This class of reactions, known as Huisgen 1,3-dipolar cycloadditions, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. smolecule.comsmolecule.com

The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. sigutlabs.comgoogle.com This reaction's utility has been demonstrated in the preparation of highly cross-linked thermoset polymers. tandfonline.comtandfonline.com For instance, a tri-azide compound, structurally related to this compound, has been used in photoinduced CuAAC reactions to create inorganic/organic hybrid thermosets. tandfonline.comtandfonline.com The reaction proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source like Cu(II)Br₂ or CuSO₄ with a reducing agent such as sodium ascorbate. sigutlabs.comgoogle.com The hydroxyl group of this compound remains intact during this transformation, allowing for its potential use in subsequent functionalization.

Table 1: Overview of CuAAC Reaction with Azido (B1232118) Alcohols

Reactant AReactant BCatalyst SystemProduct TypeRegioselectivityRef.
This compoundTerminal AlkyneCu(I) source (e.g., CuSO₄/Sodium Ascorbate)1-(1-hydroxypropan-2-yl)-4-substituted-1H-1,2,3-triazole1,4-disubstituted sigutlabs.comgoogle.com
Tri-azide derivativeTri-alkyneCu(II)Br₂/PMDTA/PhotoinitiatorCross-linked Polymer Network1,4-disubstituted tandfonline.comtandfonline.com

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. sigutlabs.comacs.org This reaction utilizes strained cyclooctynes, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO), which react readily with azides without the need for a metal catalyst. smolecule.comsigutlabs.commedkoo.com this compound is a suitable reagent for SPAAC, enabling selective, copper-free modifications. sigmaaldrich.cnsigmaaldrich.com The reaction is driven by the release of ring strain in the cyclooctyne (B158145), leading to the formation of a stable triazole linkage. sigutlabs.com This makes azido-alcohols like this compound valuable tools for bioconjugation, where they can be used to label biomolecules in sensitive environments. smolecule.comsigmaaldrich.cn

Organic azides can decompose under thermal or photolytic conditions to expel dinitrogen gas (N₂) and generate a highly reactive nitrene intermediate. d-nb.infopsu.edu The photolysis of α-azido alcohols at low temperatures is a known method for generating nitrenes. d-nb.info While direct studies on this compound are limited, the behavior of its isomer, 1-azidopropan-1-ol, provides insight. Photolysis of 1-azidopropan-1-ol at -50 °C leads to the formation of propionamide (B166681) and N-ethylformamide via hydrogen and alkyl group migration pathways in the intermediate nitrene. d-nb.info Similarly, thermal decomposition of azido esters involves an initial step where the azide group decomposes to release molecular nitrogen, followed by the breakdown of the rest of the molecule at higher temperatures. psu.edu This reactivity highlights the potential of this compound as a precursor to reactive intermediates for complex molecular rearrangements.

The azide group of this compound can be readily reduced to a primary amine, yielding 2-aminopropan-1-ol (alaninol). This transformation is a fundamental route for synthesizing amino alcohols. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of reducing agents such as lithium aluminum hydride (LiAlH₄). smolecule.com This reaction provides a pathway for further functionalization, converting the "clickable" azide into a nucleophilic amine group. smolecule.com

Table 2: Common Reduction Methods for Organic Azides

ReagentProductTypical ConditionsRef.
H₂ / Pd/CPrimary AmineCatalytic amount of Pd/C, H₂ atmosphere smolecule.com
LiAlH₄Primary AmineAnhydrous ether or THF, followed by aqueous workup smolecule.com

[3+2] Cycloaddition Reactions with this compound

Hydroxyl Functional Group Reactivity in this compound

The primary hydroxyl group in this compound exhibits typical alcohol reactivity, allowing for a range of modifications, provided the reaction conditions are compatible with the azide group.

One of the most common reactions is esterification . The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. smolecule.com For example, 3-azidopropan-1-ol (B1278768) has been shown to react with acryloyl chloride in the presence of a base to yield 3-azidopropyl acrylate, demonstrating that the azide remains intact during the acylation of the hydroxyl group. rsc.orgacs.org

Another key transformation is the conversion of the hydroxyl group into a better leaving group for subsequent nucleophilic substitution. Research has shown that this compound can be treated with 4-nitrobenzenesulfonyl chloride (nosyl chloride) and a base like triethylamine (B128534) to afford the corresponding nosylate. rsc.orgresearchgate.net This nosylated product serves as a precursor for nucleophilic substitution reactions, for example, in the synthesis of radiolabeled compounds. rsc.orgresearchgate.net The hydroxyl group can also be involved in ester exchange reactions to functionalize polymers. researchgate.net These reactions underscore the utility of the hydroxyl group as a handle for further derivatization, complementing the unique reactivity of the azide moiety. medkoo.comchemdad.com

Esterification and Etherification Reactions

The primary hydroxyl group of this compound readily undergoes esterification and etherification reactions, common transformations for alcohols.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. smolecule.com For instance, the esterification of carboxylic acids with 3-azidopropan-1-ol can be achieved using a catalytic amount of concentrated sulfuric acid in methanol (B129727) under reflux conditions. arkat-usa.org Another method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. psu.edu The synthesis of azido esters has been explored for various applications, including the development of energetic plasticizers. psu.eduresearchgate.net

Etherification: The hydroxyl group can also be converted into an ether. One common method is the Mitsunobu reaction, where treatment with an alcohol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate yields the corresponding ether. mdpi.com For example, the O-alkylation of secondary hydroxyl groups has been demonstrated using this method. mdpi.com

A summary of representative esterification and etherification reactions is presented below:

Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationCarboxylic acid, conc. H₂SO₄, MeOH, refluxAzido ester arkat-usa.org
EsterificationCarboxylic acid, DCC, DMAPAzido ester psu.edu
EtherificationAlcohol, PPh₃, DIADAzido ether mdpi.com

Glycosylation Reactions Utilizing this compound as an Acceptor

This compound can act as a glycosyl acceptor, where a glycosyl donor transfers a carbohydrate moiety to the hydroxyl group of the alcohol, forming a glycosidic bond. This reaction is fundamental in carbohydrate chemistry for the synthesis of glycoconjugates and oligosaccharides.

Several methodologies have been employed for the glycosylation of this compound. One approach involves the use of a glycosyl donor with a suitable leaving group at the anomeric position, activated by a promoter. For example, peracetylated sugars can be coupled with 3-azidopropan-1-ol using boron trifluoride etherate (BF₃·OEt₂) as a promoter to yield the corresponding azidopropyl glycoside. rsc.org In another example, a benzoylated mannosyl bromide donor was reacted with 3-azidopropan-1-ol in the presence of silver triflate (AgOTf) to afford the desired mannoside. rsc.org

The stereoselectivity of the glycosylation is a critical aspect. The use of trifluoromethylated benzyl (B1604629) groups on glucosyl imidate donors, activated with TMS-I in the presence of triphenylphosphine oxide, has been shown to significantly increase the 1,2-cis-selectivity in glycosylation reactions with reactive acceptors like 3-azidopropan-1-ol. acs.orgacs.org

The resulting azidopropyl glycosides are valuable intermediates. The azide group can be further functionalized, for instance, through "click chemistry" reactions, to attach fluorescent labels or other molecules. rsc.orgnih.gov

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of α-azido alcohols, a class of compounds to which this compound belongs, has been investigated. d-nb.info

The oxidation of α-azido alcohols with pyridinium (B92312) chlorochromate (PCC) at low temperatures (-60 °C) can lead to the formation of carbonyl azides. d-nb.info Another study utilized Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) for the oxidation of azido alcohols. nottingham.ac.uk This method offers a chemoselective approach for the oxidation of the hydroxyl group in the presence of the azide functionality. nii.ac.jp

Dual Functional Group Interplay in this compound Transformations

The presence of both an azide and a hydroxyl group on the same molecule allows for interesting transformations where both groups can participate or influence the reactivity of the other.

For example, after the hydroxyl group is functionalized, such as in the formation of an ester, the azide group remains available for subsequent reactions. This is exemplified in the synthesis of β-lactam derivatives where the carboxyl group is esterified with 3-azidopropan-1-ol, and the resulting azido ester can then undergo cycloaddition reactions. google.com

The azide group can also be reduced to an amine. This transformation opens up pathways for further functionalization, such as the formation of lactams through intramolecular cyclization if a suitable electrophilic center is present. arkat-usa.org For instance, an ester can be α-alkylated with 2-azidopropyl trifluoromethanesulfonate, followed by reduction of the azide to an amine, which then undergoes ring closure to form a lactam. arkat-usa.org

Mechanistic Investigations of Key Transformations Involving this compound

Mechanistic studies provide a deeper understanding of the reaction pathways and factors influencing the outcome of transformations involving this compound.

In glycosylation reactions, the mechanism often involves the formation of a reactive intermediate from the glycosyl donor, which is then attacked by the hydroxyl group of the acceptor. For instance, in glycosylations promoted by BF₃·OEt₂, the Lewis acid activates the anomeric leaving group, facilitating its departure and the formation of an oxocarbenium ion intermediate. The alcohol then attacks this electrophilic species to form the glycosidic bond. rsc.org The stereochemical outcome is influenced by factors such as the nature of the protecting groups on the donor and the reaction conditions.

The photolysis of α-azido alcohols has been studied, revealing the generation of nitrenes upon irradiation with the liberation of nitrogen gas. d-nb.info These highly reactive nitrene intermediates can undergo various rearrangements, such as hydrogen migration to form acid amides. d-nb.info

Applications of 2 Azidopropan 1 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

2-Azidopropan-1-ol is a versatile building block in organic synthesis, enabling the assembly of complex molecular architectures. cymitquimica.com The presence of two distinct functional groups, the azide (B81097) and the hydroxyl group, allows for a wide array of chemical modifications. The hydroxyl group can undergo reactions such as esterification or etherification, while the azide group can be transformed into an amine via reduction or participate in cycloaddition reactions. smolecule.com This dual reactivity is instrumental in multi-step syntheses where different parts of a molecule need to be assembled sequentially.

For instance, the hydroxyl group can be reacted with carboxylic acids or their derivatives to form esters, a common linkage in many complex natural products and pharmaceuticals. smolecule.com Conversely, the azide functionality can be reduced to a primary amine, a key functional group in a vast number of biologically active molecules and a precursor for the formation of amides, sulfonamides, and other nitrogen-containing structures. semanticscholar.org Research has demonstrated the synthesis of chiral amines from this compound precursors, highlighting its utility in asymmetric synthesis. google.com

The stepwise functionalization of the hydroxyl and azide groups allows for the controlled and directional synthesis of complex target molecules. This strategic approach is crucial in the total synthesis of natural products and the development of new chemical entities in medicinal chemistry.

Construction of Heterocyclic Architectures and Ring Systems

The azide group in this compound is a key participant in the construction of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and functional materials. The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne, which, particularly in its copper(I)-catalyzed form (CuAAC), yields 1,2,3-triazoles with high regioselectivity and efficiency. sigutlabs.comsci-hub.se This "click chemistry" reaction is robust, tolerant of a wide range of functional groups, and can be performed under mild conditions, making it a favored method for creating complex molecular linkages. sigutlabs.commdpi.com

The resulting 1,2,3-triazole ring is not merely a linker but a stable, aromatic heterocycle that can mimic the properties of an amide bond and participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. sci-hub.se By choosing an appropriate alkyne partner, a vast library of substituted triazoles can be synthesized from this compound, each with unique properties. For example, reacting this compound with propargyl-functionalized molecules is a common strategy to introduce the hydroxypropyl-triazole moiety into a target structure. mdpi.comnih.gov

Beyond triazoles, azides can participate in other cyclization reactions. For instance, studies have shown the conversion of azido (B1232118) alcohols into dihydrooxazines, another important class of heterocyclic compounds. sigmaaldrich.com The versatility of the azide group makes this compound a valuable precursor for a diverse range of heterocyclic systems. sigmaaldrich.com

Functional Material Development Utilizing this compound Derivatives

The dual functionality of this compound is extensively leveraged in materials science for the creation of advanced functional materials with tailored properties.

In polymer chemistry, this compound and its derivatives are crucial for synthesizing a variety of polymer architectures, including linear polymers, star polymers, and dendrimers. nih.govrsc.org The CuAAC reaction is a powerful tool for polymer modification and ligation. rsc.org For example, polymers with pendant alkyne groups can be functionalized by "clicking" this compound onto the polymer backbone, introducing hydroxyl groups that can alter the polymer's solubility or serve as sites for further modification.

Conversely, this compound can be incorporated into monomers that are then polymerized. For instance, it can be reacted with acryloyl chloride to form 3-azidopropyl acrylate, a monomer that can undergo radical polymerization to produce polymers with pendant azide groups. qmul.ac.uk These azide-functionalized polymers are valuable intermediates that can be cross-linked or functionalized using click chemistry.

Dendrimers, which are highly branched, monodisperse macromolecules, have also been synthesized using this compound derivatives. In a convergent approach, dendrons (the branches of a dendrimer) functionalized with an azide group can be "clicked" onto a multifunctional core containing alkyne groups. The hydroxyl group of the original this compound unit can be located at the periphery of the dendrimer, imparting specific properties or allowing for further surface functionalization. nih.gov For example, syringaldehyde (B56468) and vanillin-based antioxidant dendrimers have been synthesized via microwave-assisted alkyne-azide cycloaddition using azido-functionalized building blocks. nih.gov

Table 1: Examples of Polymer Systems Utilizing Azido Alcohols

Polymer/Dendrimer Type Monomer/Building Block Polymerization/Ligation Method Application/Feature
Functional Polyesters AB-type alkene-azide monomer from 1-azidopropan-2-ol Transesterification Creates polymers with 1,2,3-triazoline (B1256620) rings. nanotheranosticlab.com
Antioxidant Dendrimers 3,3'-((2-((3-azido-2-hydroxypropoxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(1-azidopropan-2-ol) Microwave-assisted CuAAC Synthesis of copper-free antioxidant dendrimers. nih.gov
Star Copolymers 1-(allyloxy)-3-azidopropan-2-ol core Thiol-ene reaction, ROP, CuAAC Construction of complex multi-arm star polymers. rsc.org

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Derivatives of this compound are valuable components in the design of molecules for supramolecular assembly. mdpi.comresearchgate.net The ability to introduce specific functionalities via the azido and hydroxyl groups allows for the programming of molecular recognition and self-assembly processes.

For example, chemo-enzymatic methods have been used to synthesize oligoglycerol derivatives, which can then be functionalized with azide groups. mdpi.comresearchgate.net These azido-oligoglycerols are designed as building blocks for creating larger supramolecular architectures. mdpi.comresearchgate.net The hydroxyl groups can be selectively modified to introduce recognition motifs, while the azide groups provide a handle for attaching other molecular components via click chemistry. In one synthetic approach, a trimethylolpropane (B17298) triglycidyl ether core is reacted with sodium azide to produce a triazido-triol core, a key building block for supramolecular structures. rug.nl These tailored building blocks can self-assemble through hydrogen bonding, host-guest interactions, or other non-covalent forces to form complex and functional supramolecular systems like gels, liquid crystals, or nanostructured materials.

Precursor in Bioconjugation and Bioorthogonal Labeling Strategies (General Methodology)

The azide group of this compound is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems. nih.gov This property makes it an ideal chemical handle for bioconjugation—the process of linking molecules to biomolecules such as proteins, carbohydrates, or nucleic acids. sci-hub.seacs.org

The two most common bioorthogonal reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org

CuAAC: This highly efficient reaction involves clicking an azide-containing molecule (like a derivative of this compound) onto a biomolecule that has been metabolically or chemically engineered to contain a terminal alkyne. rsc.org The reaction is fast and specific, leading to a stable triazole linkage. rsc.org

SPAAC: This reaction avoids the need for a potentially toxic copper catalyst by using a strained cyclooctyne (B158145) instead of a terminal alkyne. nih.gov The relief of ring strain drives the reaction forward, making it suitable for use in living cells. smolecule.comnih.gov

In a typical general methodology, a biomolecule of interest is first tagged with an alkyne (or cyclooctyne). Then, a probe molecule, such as a fluorescent dye or an affinity tag, is attached to this compound. The resulting azido-probe is then reacted with the alkyne-tagged biomolecule, leading to its specific labeling via the formation of a triazole ring. acs.orgacs.orgrsc.org The hydroxypropyl linker derived from this compound can improve the solubility and reduce aggregation of the labeled biomolecule.

Table 2: Key Bioorthogonal Reactions Involving Azides

Reaction Key Reactants Catalyst/Conditions Key Feature
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide, Terminal Alkyne Copper(I) source (e.g., CuSO₄/sodium ascorbate) High efficiency, regioselectivity, and reaction rate. sigutlabs.com

Stereochemical Considerations in 2 Azidopropan 1 Ol Chemistry

Stereogenic Center at C-2 Position of 2-Azidopropan-1-ol

This compound possesses a single stereogenic center at the C-2 position. This carbon atom is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), a methyl group (-CH₃), an azide (B81097) group (-N₃), and a hydrogen atom (-H). nih.gov The presence of this chiral center means that this compound can exist as a pair of enantiomers, (R)-2-azidopropan-1-ol and (S)-2-azidopropan-1-ol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive. The synthesis of racemic this compound can be achieved by the ring-opening of propylene (B89431) oxide (2-methyloxirane) with sodium azide. ethz.chrsc.org

Enantioselective Transformations Involving this compound

The synthesis of enantiomerically enriched or pure this compound is of significant interest as these chiral building blocks are valuable in the synthesis of pharmaceuticals and other complex molecules. The primary methods for achieving this involve the enantioselective synthesis of the molecule itself, rather than reactions starting with the racemate.

Key strategies for obtaining enantiomerically pure this compound include:

Asymmetric Ring-Opening of Epoxides: A prevalent method for preparing enantiomerically enriched 1,2-azido alcohols is the asymmetric ring-opening (ARO) of epoxides. acs.orgnottingham.ac.uk This can be accomplished through two main pathways:

Desymmetrization of meso Epoxides: While not applicable to propylene oxide, this strategy is important for related structures.

Kinetic Resolution of Racemic Terminal Epoxides: This is a highly effective method for producing chiral this compound. In this process, a chiral catalyst system is used to selectively open one enantiomer of racemic propylene oxide with an azide source (e.g., TMSN₃), leaving the other enantiomer of the epoxide unreacted and enantiomerically enriched. acs.org The resulting this compound is also produced in high enantiomeric excess. Chiral salen-metal complexes, particularly with Cr(III), have proven to be exceptionally selective catalysts for this transformation. acs.org

Catalyst SystemEpoxideAzide SourceOutcome
Chiral (salen)CrN₃Racemic Propylene OxideTMSN₃Kinetic resolution yielding enantioenriched this compound and unreacted epoxide. acs.org
N-carboxy-l-(+)-alanine anhydride/AlEt₃Racemic Propylene Oxide-Early example of kinetic resolution, yielding enantioenriched polymer and monomer. acs.org

Nucleophilic Substitution of Chiral Precursors: Enantiopure this compound can also be synthesized from chiral starting materials. For instance, the nucleophilic substitution of a sulfonate leaving group (e.g., tosylate) from an enantiomerically pure diol can proceed with inversion of configuration to yield the corresponding chiral azido (B1232118) alcohol. A similar strategy was used to produce (S)-3-azidopropane-1,2-diol from (R)-2,3-dihydroxypropyl 4-methylbenzenesulfonate, where the azide displaces the tosylate group. mdpi.com This highlights a general pathway where a chiral precursor dictates the stereochemistry of the final azido alcohol.

Diastereoselective Reactions with this compound

Diastereoselective reactions involve the creation of an additional stereocenter in a molecule that already contains one, leading to diastereomeric products. In the context of this compound, this typically involves using a chiral enantiomer of the azido alcohol (or a derivative) to influence the stereochemical outcome of a subsequent reaction.

While specific examples of diastereoselective reactions starting directly with enantiopure this compound are not extensively detailed in the provided search context, related methodologies illustrate the principles involved. These often focus on the diastereoselective synthesis of more complex molecules that contain the 2-azidopropyl structural motif.

An example of a diastereoselective process is the addition of nucleophiles to imines derived from chiral amines. In a study on the synthesis of α-aminophosphonic acids, the addition of diethyl phosphite (B83602) to an imine formed from benzaldehyde (B42025) and chiral (S)-α-methylbenzylamine resulted in two diastereomers in a 66:34 ratio. nih.gov This diastereoselectivity arises from the steric influence of the existing chiral center, which directs the incoming nucleophile to one face of the imine.

Another relevant strategy involves the electrophile-induced cyclocarbamation of N-protected homoallylamines. This process can create functionalized oxazinan-2-ones with high diastereoselectivity. These intermediates can then be converted into various functionalized amino alcohols. For example, a 6-(iodomethyl)-1,3-oxazinan-2-one (B6193587) was converted to the corresponding 6-(azidomethyl) derivative via substitution with sodium azide. ugent.be The subsequent ring-opening of this diastereomerically pure cyclic precursor yields a linear amino azido alcohol, demonstrating how the stereocenters established early in the synthesis are carried through to the final product. ugent.be

These examples show that the chirality inherent in the this compound framework or its precursors is a powerful tool for controlling the stereochemistry of more complex molecular architectures.

Theoretical and Computational Studies on 2 Azidopropan 1 Ol

Electronic Structure and Bonding Analysis of the Azide (B81097) Group

The azide functional group (–N₃) is a unique moiety whose electronic properties are central to its reactivity. It is best described as a resonance hybrid of several contributing structures. Computational studies, including ab initio calculations, have corroborated a model where the azide group is represented by ionic resonance forms that contribute to its ground state. mdpi.com

Key electronic and structural features of the azide group, derived from computational models, include:

Bonding: The N-N bonds within the azide group are not equivalent. The bond between the nitrogen atom attached to the carbon backbone (N1) and the central nitrogen (N2) is typically longer than the bond between the central nitrogen (N2) and the terminal nitrogen (N3). mdpi.com

Charge Distribution: There is a significant accumulation of negative charge on the terminal nitrogen atoms (N1 and N3), while the central nitrogen atom (N2) bears a considerable positive charge. mdpi.com This charge separation makes the azide group a 1,3-dipole. diva-portal.org

Geometry: The three nitrogen atoms of the azide group are arranged in a nearly linear fashion, though the R-N-N-N dihedral angle can deviate slightly from 180° depending on the substituent. mdpi.com For instance, in 3'-azido-3'-deoxythymidine (AZT), the C-N-N-N dihedral angle is -177.4°. mdpi.com

Frontier Molecular Orbitals (FMO): FMO theory provides insight into the azide's reactivity. The Highest Occupied Molecular Orbital (HOMO) is characterized by having its largest lobe located at the N1 nitrogen, with a node at the N2 position. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) has significant coefficients on all three nitrogen atoms, with two nodes between them. cuny.edu

Reaction Pathway Calculations and Transition State Analysis

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving 2-azidopropan-1-ol. Techniques such as Density Functional Theory (DFT) are widely used to calculate the energetics and mechanisms of these transformations. researchgate.net

For instance, in studying reactions like cycloadditions or rearrangements, researchers can model the entire reaction coordinate. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states. scielo.brpcbiochemres.com DFT functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or def2-TZVP, are employed for these calculations. cuny.edunih.gov

The process typically involves:

Geometry Optimization: Finding the lowest energy structure for all species along the reaction pathway.

Frequency Analysis: This calculation confirms that reactants and products are true energy minima (no imaginary frequencies) and that a transition state is a first-order saddle point (exactly one imaginary frequency) corresponding to the motion along the reaction coordinate. chinesechemsoc.org

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation barrier (ΔG‡), which is directly related to the reaction rate. scielo.br

Intrinsic Reaction Coordinate (IRC) Calculations: IRC analysis is performed to verify that the identified transition state correctly connects the reactants and products on the potential energy surface. cuny.edu

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. The presence of both a hydroxyl (–OH) group and an azide (–N₃) group allows for the possibility of intramolecular hydrogen bonding. This interaction, where the hydroxyl hydrogen bonds with one of the nitrogen atoms of the azide group, can significantly influence the conformational preferences of the molecule. eurekaselect.comacs.orgacs.org

Computational techniques used to study these aspects include:

Conformational Searches: These calculations systematically or randomly explore the rotational possibilities around the single bonds in the molecule to identify low-energy conformers.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate hyperconjugative interactions and characterize intramolecular hydrogen bonds by analyzing the interactions between donor (bonding) and acceptor (antibonding) orbitals. eurekaselect.com

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its conformational landscape. dtic.milmdpi-res.com These simulations can reveal how the molecule behaves in different environments (e.g., in various solvents or at different temperatures) and the timescales of conformational changes. chemrxiv.org For example, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) models can be used to simulate reactions in a solvent environment, providing detailed insights into reaction pathways and kinetics. chemrxiv.org

The stability of a particular conformer can be influenced by the solvent. For example, in nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are often favored, whereas polar solvents can compete for hydrogen bonding, favoring more extended conformations. acs.org

Structure-Reactivity Relationship Studies of this compound and its Derivatives

Structure-reactivity relationship studies aim to understand how a molecule's structural and electronic features dictate its chemical reactivity. For this compound, a key aspect is the fact that it is a secondary azide.

Computational studies have shown that the thermodynamic properties of azides are dependent on their substitution pattern. For example, the heat of formation for a secondary azide like 2-azidopropane (B1281327) is predicted to be 2–4 kcal/mol lower than its primary isomer, 1-azidopropane. dtic.mil This difference in stability can influence the kinetics of reactions where the azide group is transformed.

The reactivity of alkyl azides in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) depends on both electronic and steric factors. researchgate.net

Electronic Effects: The presence of electron-withdrawing groups near the azide can enhance its reactivity in certain cycloaddition reactions. researchgate.net The hydroxyl group in this compound, through its inductive and potential hydrogen-bonding effects, modulates the electron density on the azide moiety, thereby affecting its reactivity.

Steric Effects: this compound is a secondary azide, meaning the azide group is attached to a secondary carbon. This creates more steric hindrance compared to a primary azide. This steric congestion can affect the rate of reactions, with less sterically hindered azides often reacting faster. researchgate.net

Intramolecular Interactions: As noted previously, intramolecular hydrogen bonding can affect the charge distribution on the azide nitrogen atoms, which in turn alters the reactivity of the azide group. researchgate.net

By synthesizing and studying derivatives of this compound (e.g., by modifying the alcohol or creating esters), researchers can systematically probe these relationships. researcher.life Computational modeling supports these experimental studies by quantifying the impact of structural changes on activation barriers and reaction thermodynamics, providing a predictive framework for designing new molecules with tailored reactivity. nih.gov

Mentioned Chemical Compounds

Future Research Directions and Perspectives for 2 Azidopropan 1 Ol

Emerging Synthetic Methodologies for 2-Azidopropan-1-ol

The development of efficient and selective synthetic routes to this compound is crucial for its widespread application. While established methods exist, emerging methodologies are focused on improving yield, regioselectivity, and sustainability.

A primary and well-established method for the synthesis of β-azido alcohols like this compound is the ring-opening of epoxides. utwente.nl Specifically, the reaction of propylene (B89431) oxide with an azide (B81097) source, such as sodium azide, is a common approach. The regioselectivity of this reaction is a critical aspect, with the azide nucleophile preferentially attacking the less sterically hindered carbon of the epoxide ring. utwente.nlucdavis.educmu.eduresearchgate.net

Future research in this area is likely to focus on the development of novel catalytic systems that can enhance the regioselectivity and efficiency of this transformation. This includes the exploration of new Lewis acid catalysts and the use of microreactor technology to control reaction conditions with high precision. utwente.nlresearchgate.net The use of environmentally benign solvents and reaction conditions will also be a key area of investigation to align with the principles of green chemistry.

Synthetic Parameter Conventional Method Emerging Trends
Starting Material Propylene OxideBio-derived epoxides
Azide Source Sodium AzideIn situ generated hydrazoic acid
Catalyst Ammonium chlorideAdvanced Lewis acids, enzymatic catalysts
Solvent Aqueous or organic solventsGreener solvents, solvent-free conditions
Reaction Control Batch processingMicrofluidic reactors for precise control

Exploration of Novel Reactivity and Transformative Chemistry

The azide and hydroxyl functionalities of this compound are gateways to a rich and diverse range of chemical transformations. While the fundamental reactivity of these groups is understood, future research will delve into novel and transformative chemical reactions.

The azide group is well-known for its participation in 1,3-dipolar cycloaddition reactions , most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry". beilstein-journals.orgnih.gov These reactions provide a highly efficient means of forming stable triazole linkages. Future work will likely explore the use of this compound in the synthesis of novel triazole-containing compounds with unique properties and applications. This includes the development of new catalysts that can operate under milder conditions and tolerate a wider range of functional groups.

Another key reaction of the azide group is the Staudinger ligation , which involves the reaction of an azide with a phosphine to form an aza-ylide intermediate that can be trapped to form an amide bond. wikipedia.orgorganicchemistrytutor.comcommonorganicchemistry.comthermofisher.comalfa-chemistry.comlumiprobe.com This reaction is particularly valuable in chemical biology for the ligation of peptides and other biomolecules. Research in this area could focus on developing new phosphine reagents that enhance the rate and efficiency of the ligation with this compound derived substrates.

The hydroxyl group of this compound offers a handle for further functionalization, such as esterification, etherification, or conversion to other functional groups. The interplay between the azide and hydroxyl groups could also lead to novel intramolecular reactions for the synthesis of unique heterocyclic scaffolds.

Reaction Type Description Potential Future Directions
Cycloaddition Reaction of the azide with alkynes or other dipolarophiles to form heterocyclic rings. beilstein-journals.orgnih.govDevelopment of new catalysts for enhanced reactivity and selectivity; exploration of novel dipolarophiles.
Staudinger Ligation Reaction of the azide with phosphines to form amide bonds. wikipedia.orgorganicchemistrytutor.comcommonorganicchemistry.comthermofisher.comalfa-chemistry.comlumiprobe.comDesign of new phosphine reagents for faster kinetics and improved biocompatibility.
Functional Group Interconversion Transformation of the hydroxyl group into other functionalities.Exploration of tandem reactions involving both the azide and hydroxyl groups.

Advanced Applications in Chemical Biology and Materials Science

The unique properties of this compound make it a highly promising tool for advanced applications in both chemical biology and materials science.

In chemical biology , the azide group serves as a versatile "chemical handle" for bioorthogonal labeling. nih.govnih.govresearchgate.net This allows for the tracking and visualization of biomolecules in their native environment without interfering with biological processes. This compound can be incorporated into biomolecules, and the azide group can then be selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne. This enables a wide range of applications, including:

Protein and Glycan Labeling: Introducing 2-azidopropanol-derived tags into proteins and glycans for studying their function and localization.

Enzyme Probes: Designing activity-based probes where 2-azidopropanol serves as a scaffold to link a reactive group and a reporter tag. nih.govnih.govmdpi.com

In materials science , the ability of this compound to participate in efficient click chemistry reactions makes it an excellent building block for the synthesis of functional polymers and for surface modification. nih.govsigmaaldrich.comnih.govnih.govnih.govyoutube.comgoogle.commdpi.com Potential applications include:

Polymer Synthesis: Using this compound as a monomer or functional initiator to create polymers with pendant azide groups, which can then be used for cross-linking or post-polymerization modification. iisc.ac.in

Surface Functionalization: Modifying the surfaces of materials to introduce azide groups, which can then be used to attach biomolecules, polymers, or other functional coatings. nih.govnih.govnih.govyoutube.comgoogle.commdpi.com

Interdisciplinary Research Opportunities for this compound

The versatility of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

One exciting avenue is the development of smart materials that can respond to biological stimuli. For example, a material functionalized with this compound could be designed to release a drug in response to the presence of a specific enzyme. This would involve integrating the principles of bioorthogonal chemistry with polymer science and drug delivery.

Another area of opportunity lies in the creation of advanced diagnostic tools . By incorporating this compound into probes for specific biomarkers, it may be possible to develop new imaging agents for the early detection of diseases. This would require collaboration between synthetic chemists, biochemists, and medical researchers.

Furthermore, the use of this compound in the synthesis of pharmaceutical intermediates is an area with significant potential. mallakchemicals.comnbinno.commlunias.commdpi.com Its bifunctional nature allows for the construction of complex molecular architectures that are relevant to drug discovery.

Q & A

Q. What are the established synthetic routes for 2-Azidopropan-1-ol, and how can researchers ensure reproducibility in its preparation?

this compound is typically synthesized via nucleophilic substitution or chemo-enzymatic methods. In the chemo-enzymatic approach, Novozym 435 (a lipase catalyst) is used in tetrahydrofuran (THF) with n-butanol as a co-solvent, requiring 72 hours for completion . For reproducibility, researchers must:

  • Document exact molar ratios of reagents (e.g., substrate-to-catalyst ratio).
  • Specify solvent purity and reaction temperature.
  • Include validation steps such as thin-layer chromatography (TLC) to monitor reaction progress.
  • Provide full spectral data (e.g., 1^1H-NMR, 13^{13}C-NMR) in supplementary materials to confirm identity and purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound, and what key spectral data should researchers prioritize?

Key characterization methods include:

  • NMR spectroscopy : Prioritize 1^1H-NMR signals for the azide (-N3_3) group (δ ~3.4–3.6 ppm) and hydroxyl (-OH) proton (δ ~1.5–2.0 ppm, broad). 13^{13}C-NMR should confirm the carbinol carbon (δ ~65–70 ppm) .
  • Infrared (IR) spectroscopy : Identify the azide stretch (~2100 cm1^{-1}) and hydroxyl stretch (~3300 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C3_3H8_8N3_3O: calc. 102.0666) .
  • Elemental analysis : Confirm purity (>95%) for new derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential azide volatility .
  • First aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Storage : Keep in a cool, dry place away from reducing agents or heavy metals to prevent explosive decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound in chemo-enzymatic syntheses?

Optimization strategies include:

  • Catalyst screening : Test alternative lipases (e.g., Candida antarctica lipase B) for improved enantioselectivity .
  • Solvent effects : Compare THF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
  • Temperature modulation : Evaluate yields at 25°C vs. 40°C to balance reaction rate and enzyme stability.
  • Reaction monitoring : Use real-time IR or HPLC to track azide formation and adjust stoichiometry dynamically .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data (e.g., NMR chemical shifts or reaction outcomes) for this compound derivatives?

  • Cross-validation : Compare experimental 1^1H-NMR shifts with density functional theory (DFT)-calculated values to identify outliers .
  • Isotopic labeling : Use 15^{15}N-labeled azides to confirm reaction pathways via 15^{15}N-NMR .
  • Controlled experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts .
  • Statistical analysis : Apply multivariate regression to correlate steric/electronic parameters with reaction efficiency .

Q. How does the chemoselectivity of this compound in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions influence its application in bioconjugation chemistry?

  • Steric effects : The secondary azide group in this compound exhibits lower reactivity toward strained cyclooctynes compared to primary azides, reducing off-target binding .
  • Solvent compatibility : Prioritize aqueous-organic biphasic systems to enhance reaction rates while maintaining protein stability .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k2k_2) and optimize ligand density for biomaterial functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.